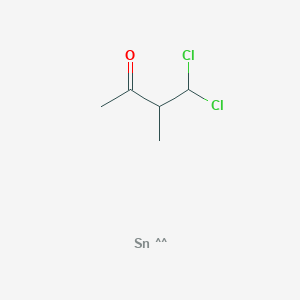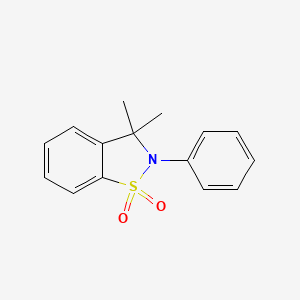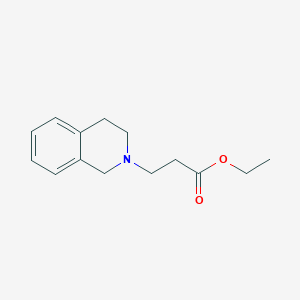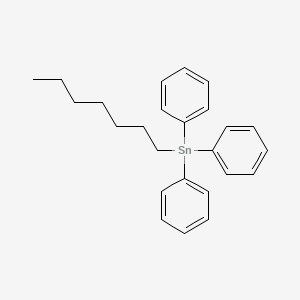![molecular formula C15H29NO2 B14635429 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 55490-54-5](/img/structure/B14635429.png)
3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound known for its unique structural properties. It features a spirocyclic framework with multiple methyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane typically involves organic synthesis techniques. One common method includes the reaction of suitable organic compounds with silicon-containing reagents, followed by a series of reaction steps to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are generally more complex and may involve multiple stages of synthesis, purification, and quality control to ensure the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving biological pathways and molecular interactions.
Industry: It is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane include:
Uniqueness
What sets this compound apart is its spirocyclic structure and the presence of multiple methyl groups, which confer unique chemical and physical properties.
Propiedades
Número CAS |
55490-54-5 |
|---|---|
Fórmula molecular |
C15H29NO2 |
Peso molecular |
255.40 g/mol |
Nombre IUPAC |
3,3,8,8,9,10,10-heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C15H29NO2/c1-12(2)10-17-15(18-11-12)8-13(3,4)16(7)14(5,6)9-15/h8-11H2,1-7H3 |
Clave InChI |
ZVQQZMQHTKUXSD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(N1C)(C)C)OCC(CO2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


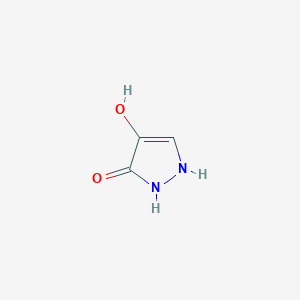

![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
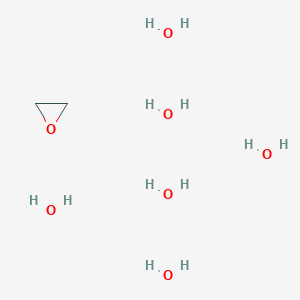
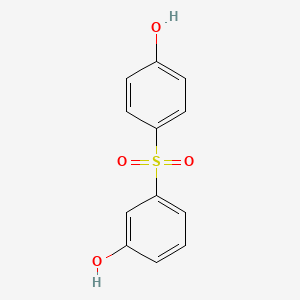

![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)


